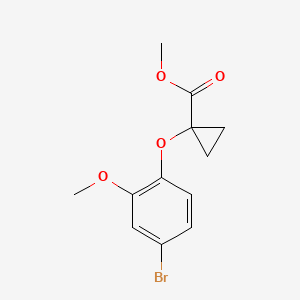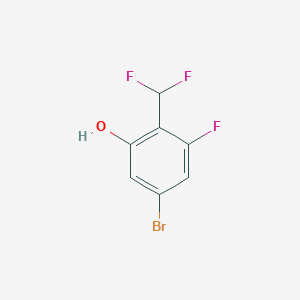
5-Bromo-2-(difluoromethyl)-3-fluorophenol
Overview
Description
5-Bromo-2-(difluoromethyl)-3-fluorophenol, commonly referred to as 5-BDF, is an organofluorine compound used in scientific research and laboratory experiments. It is a brominated derivative of phenol and is used as a reagent in organic synthesis. 5-BDF has a wide range of applications in scientific research and has been studied extensively for its biochemical and physiological effects.
Scientific Research Applications
5-BDF has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various compounds, including drugs, pesticides, and other organic compounds. It has also been used to study the structure and function of proteins, enzymes, and DNA. 5-BDF has been used as a fluorescent probe to study the structure and function of proteins and enzymes. In addition, 5-BDF has been used in the synthesis of pharmaceuticals and agrochemicals, as well as in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 5-BDF is not yet fully understood. However, it is believed that the compound acts as a proton acceptor in the active sites of enzymes, proteins, and DNA. This allows 5-BDF to interact with the active sites of these molecules and to modify their structure and function. In addition, 5-BDF can also interact with other molecules, such as proteins, in order to modify their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-BDF are not yet fully understood. However, it has been shown to have an inhibitory effect on the activity of certain enzymes, proteins, and DNA. In addition, 5-BDF has been found to have an anti-inflammatory effect in animal studies. It has also been found to have an anti-tumor effect in animal studies.
Advantages and Limitations for Lab Experiments
5-BDF has several advantages for use in laboratory experiments. It is a relatively stable compound, with a high solubility in water and other solvents. It is also a relatively non-toxic compound, making it safe for use in laboratory experiments. However, 5-BDF is also a relatively expensive compound, making it less cost-effective for use in large-scale experiments.
Future Directions
There are several potential future directions for the use of 5-BDF in scientific research. One potential direction is the use of 5-BDF as a fluorescent probe for studying the structure and function of proteins and enzymes. In addition, 5-BDF could be used in the synthesis of new drugs and agrochemicals. Another potential direction is the use of 5-BDF in the synthesis of polymers and other materials. Finally, further research could be done to better understand the biochemical and physiological effects of 5-BDF.
properties
IUPAC Name |
5-bromo-2-(difluoromethyl)-3-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O/c8-3-1-4(9)6(7(10)11)5(12)2-3/h1-2,7,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDZKOGJEWQNSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)C(F)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





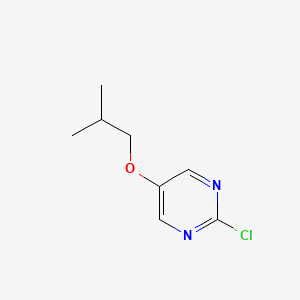
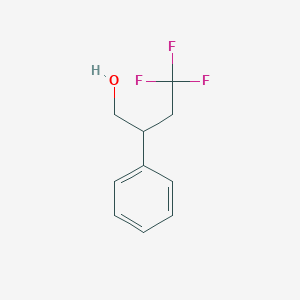




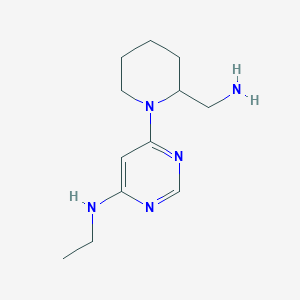

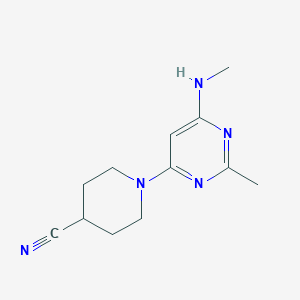
![4-Dimethylaminomethyl-bicyclo[2.2.2]oct-1-ylamine](/img/structure/B1477827.png)
